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Compound of Interest

Compound Name: Piperidin-4-one hydrochloride

Cat. No.: B163280 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The piperidine-4-one scaffold is a privileged structure in medicinal chemistry, serving as a

versatile template for the design and synthesis of a wide array of biologically active

compounds. Its inherent structural features allow for three-dimensional diversity, enabling

interactions with a variety of biological targets. This technical guide provides an in-depth

overview of the significant biological activities exhibited by piperidine-4-one derivatives, with a

focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This

document summarizes key quantitative data, details common experimental protocols, and

visualizes relevant signaling pathways to serve as a comprehensive resource for researchers in

the field of drug discovery and development.

Anticancer Activity
Piperidine-4-one derivatives have emerged as a promising class of anticancer agents,

demonstrating cytotoxicity against a range of human cancer cell lines. Their mechanisms of

action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the

inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones has been synthesized and evaluated

for their potential as anticancer agents. Notably, compounds with specific substitutions on the

aryl rings have shown significant activity against hematological cancer cell lines.[1][2] For

instance, certain derivatives have been found to reduce the growth of myeloma, leukemia, and
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natural killer T-cell lymphoma cells.[1] The cytotoxic effects of these compounds are often

associated with the upregulation of pro-apoptotic genes such as p53 and Bax.[1]

Another important class of anticancer piperidine-4-one derivatives is the monocarbonyl

curcumin analogues. These compounds, which incorporate the piperidone ring in place of the

β-diketone moiety of curcumin, have shown potent inhibitory effects against various tumor cell

lines, including those of the liver, lung, cervix, and breast.[3]

Table 1: Anticancer Activity of Selected Piperidine-4-one Derivatives (IC50 values in µM)
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Compound/Derivati
ve

Cancer Cell Line IC50 (µM) Reference

3,5-bis(2-

chlorobenzylidene)-4-

piperidone (H10)

A549 (Lung) < 5 [3]

3,5-bis(2-

bromobenzylidene)-4-

piperidone (B6)

A549 (Lung) < 5 [3]

2,5-dichloro

substituted analogue
A549 (Lung) < 5 [3]

2-bromo-5-chloro

substituted analogue
A549 (Lung) < 5 [3]

3-Chloro-2,6-bis(4-

chlorophenyl)-3-

methylpiperidin-4-one

MV-4-11 (Leukemia) Not specified [1]

3-Chloro-3-methyl-

2,6-bis(p-

tolyl)piperidin-4-one

MV-4-11 (Leukemia) Not specified [1]

Piperidine derivative 1 PC-3 (Prostate) 6.3 µg/mL [4]

Piperidine derivative

25
PC-3 (Prostate) 6.4 µg/mL [4]

Piperidine derivative

16
786-0 (Renal) 0.4 µg/mL [4]

Piperidine derivative

16

NCI/ADR-RES

(Ovarian)
17.5 µg/mL [4]

Piperidine derivative

22

NCI/ADR-RES

(Ovarian)
19.8 µg/mL [4]

Piperidine derivative

25

NCI/ADR-RES

(Ovarian)
23.3 µg/mL [4]
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Trifluoromethyl-

substituted BAP 16
HepG2 (Liver) Not specified [5][6]

Trifluoromethyl-

substituted BAP 4
HepG2 (Liver) ~9.2 [7]

Trifluoromethyl-

substituted BAP 4
SMMC-7721 (Liver) ~8.2 [7]

Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel therapeutic

agents. Piperidine-4-one derivatives have demonstrated significant potential in this area,

exhibiting both antibacterial and antifungal activities.

Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones, for instance, have shown

considerable antimicrobial efficacy.[8] Their activity has been evaluated against a panel of

Gram-positive and Gram-negative bacteria, as well as various fungal strains. Similarly, N-

methyl-4-piperidone-derived monoketone curcuminoids have been assessed for their activity

against cariogenic bacteria.[9]

Table 2: Antimicrobial Activity of Selected Piperidine-4-one Derivatives (MIC values in µg/mL)
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Compound/Derivati
ve

Microbial Strain MIC (µg/mL) Reference

N-Methyl-4-piperidone

curcuminoid 1

Streptococcus

salivarius
250 [9]

N-Methyl-4-piperidone

curcuminoid 1

Lactobacillus

paracasei
500 [9]

N-Methyl-4-piperidone

curcuminoid 10

Lactobacillus

paracasei
500 [9]

N-Methyl-4-piperidone

curcuminoid 13
Streptococcus mutans 250 [9]

N-Methyl-4-piperidone

curcuminoid 13

Streptococcus

sobrinus
500 [9]

2,6-dipiperidino-1,4-

dihalogenobenzene

derivative 3

Staphylococcus

aureus
32-128 [10][11]

2,6-dipiperidino-1,4-

dihalogenobenzene

derivative 5

Candida albicans 32-64 [10][11]

2,6-dipiperidino-1,4-

dihalogenobenzene

derivative 6

Candida albicans 32-64 [10][11]

2,6-dipiperidino-1,4-

dihalogenobenzene

derivative 7

Candida albicans 32-64 [10][11]

2-(4-Methylphenyl)-3-

methyl-6-(4-

hydroxyphenyl)-

piperidin-4-oxime

Aspergillus niger Not specified [12]

2-(4-

methoxyphenyl)-3-

methyl-6-(4-

Aspergillus niger Not specified [12]
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chlorophenyl)-

piperidin-4-oxime

2-(4-

dimethylaminophenyl)

-3-methyl-6-(4-

chlorophenyl)-

piperidin-4-oxime

Candida albicans Not specified [12]

Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Piperidine-4-

one derivatives have been investigated for their anti-inflammatory properties, with several

compounds showing potent activity in various in vitro and in vivo models.

A series of N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones has been

synthesized and shown to inhibit the production of key inflammatory mediators.[13][14]

Specifically, certain derivatives effectively suppress the lipopolysaccharide (LPS)-stimulated

production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-

1β) in RAW 264.7 macrophage cells.[13][14] Furthermore, these compounds have

demonstrated in vivo efficacy by significantly reducing paw edema in a carrageenan-induced

rat model of inflammation.[13][14]

Table 3: Anti-inflammatory Activity of Selected Piperidine-4-one Derivatives (IC50 values in µM)
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Compound/Derivati
ve

Target/Assay IC50 (µM) Reference

N-(3-

methylbenzoyl)-3,5-

bis-(2-

(trifluoromethyl)benzyl

idene)piperidin-4-one

(c6)

TNF-α inhibition (LPS-

stimulated RAW 264.7

cells)

Not specified [13][14]

N-(2-

chlorobenzoyl)-3,5-

bis-(2-

(trifluoromethyl)benzyl

idene)piperidin-4-one

(c10)

TNF-α inhibition (LPS-

stimulated RAW 264.7

cells)

Not specified [13][14]

N-(3-

methylbenzoyl)-3,5-

bis-(2-

(trifluoromethyl)benzyl

idene)piperidin-4-one

(c6)

IL-6 inhibition (LPS-

stimulated RAW 264.7

cells)

Not specified [13][14]

N-(2-

chlorobenzoyl)-3,5-

bis-(2-

(trifluoromethyl)benzyl

idene)piperidin-4-one

(c10)

IL-6 inhibition (LPS-

stimulated RAW 264.7

cells)

Not specified [13][14]

Trifluoromethyl-

substituted BAP 16

TNF-α inhibition (LPS-

stimulated RAW 264.7

cells)

Not specified [5][6]

Trifluoromethyl-

substituted BAP 16

IL-6 inhibition (LPS-

stimulated RAW 264.7

cells)

Not specified [5][6]
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Trifluoromethyl-

substituted BAP 7

TNF-α inhibition (LPS-

stimulated RAW 264.7

cells)

Not specified [7]

Trifluoromethyl-

substituted BAP 7

IL-6 inhibition (LPS-

stimulated RAW 264.7

cells)

Not specified [7]

Neuroprotective Effects
Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant

unmet medical need. Emerging research suggests that piperidine-4-one derivatives and related

piperidine-containing compounds may offer therapeutic potential in this area.

Studies have shown that certain piperidine derivatives can protect neuronal cells from various

insults. For instance, piperine, an alkaloid containing a piperidine moiety, has demonstrated

neuroprotective effects in a mouse model of Parkinson's disease induced by 1-methyl-4-

phenyl-1,2,3,6-tetrahydropyridine (MPTP).[15] These effects are attributed to its antioxidant,

anti-inflammatory, and anti-apoptotic properties.[15] Furthermore, novel piperidine urea

derivatives have been designed and synthesized, with some showing potent in vitro

neuroprotective activities against L-glutamic acid-induced injury in SH-SY5Y neuroblastoma

cells.[16] Other research has focused on hybrids of indanone/benzofuranone and piperidine,

with some compounds effectively ameliorating ischemia-reperfusion injury in in vivo models.

[17]

Table 4: Neuroprotective Activity of Selected Piperidine Derivatives
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Compound/Derivati
ve

Model/Assay Effect Reference

Piperine

MPTP-induced

Parkinson's disease

mouse model

Attenuated motor

coordination deficits

and cognitive

impairment

[15]

Piperidine urea

derivative A10

L-glutamic acid-

induced injury in SH-

SY5Y cells

Potent

neuroprotective

activity

[16]

Indanone-piperidine

hybrid 4

Middle cerebral artery

occlusion/reperfusion

in vivo model

Reduced infarct

volume
[17]

Key Signaling Pathways
The biological activities of piperidine-4-one derivatives are often mediated through their

interaction with specific intracellular signaling pathways. Understanding these pathways is

crucial for mechanism-of-action studies and the rational design of more potent and selective

compounds.

NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity,

cell proliferation, and apoptosis. Aberrant NF-κB signaling is implicated in various cancers and

inflammatory diseases. Several trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones

have been shown to exert their anti-inflammatory and anti-hepatoma effects by inhibiting the

activation of NF-κB.[5][6] This inhibition can occur through the direct suppression of the

phosphorylation of p65 and IκBα.[5][6]
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Caption: Inhibition of the NF-κB signaling pathway by piperidine-4-one derivatives.

PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell

proliferation, survival, and metabolism. Its dysregulation is a common feature in many types of

cancer. The anticancer activity of some piperidone monocarbonyl curcumin analogues is

attributed to their ability to inhibit the expression of Akt and another key signaling protein, ERK.

[3]
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Caption: Inhibition of the PI3K/Akt and ERK signaling pathways.
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Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

Human cancer cell lines (e.g., A549, HepG2, MCF-7)

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-

streptomycin)

Piperidine-4-one derivatives (dissolved in DMSO)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or acidified isopropanol)

96-well microplates

Microplate reader

Procedure:

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in

100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified

atmosphere to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the piperidine-4-one derivatives in culture

medium. Remove the old medium from the wells and add 100 µL of fresh medium containing

the test compounds at various concentrations. Include a vehicle control (DMSO) and a

positive control (e.g., doxorubicin). Incubate for 48-72 hours.

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and

incubate for an additional 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization

solution to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value (the concentration of the compound that inhibits 50% of cell

growth).
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Caption: Workflow for the MTT assay to determine anticancer activity.
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Agar Well Diffusion Method for Antimicrobial Activity
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity

of test compounds.

Materials:

Bacterial and/or fungal strains

Nutrient agar or Mueller-Hinton agar plates

Sterile cork borer (6-8 mm diameter)

Piperidine-4-one derivatives (dissolved in a suitable solvent like DMSO)

Positive control (e.g., ampicillin for bacteria, fluconazole for fungi)

Negative control (solvent)

Micropipettes

Incubator

Procedure:

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland

standard).

Plate Inoculation: Uniformly spread the microbial inoculum over the surface of the agar

plates using a sterile cotton swab.

Well Creation: Aseptically punch wells into the agar using a sterile cork borer.

Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solutions,

positive control, and negative control into separate wells.

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-

30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).
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Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around

each well in millimeters.

Data Analysis: Compare the zones of inhibition produced by the test compounds with those

of the controls to determine their antimicrobial activity. The Minimum Inhibitory Concentration

(MIC) can be determined by testing serial dilutions of the compounds.
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Caption: Workflow for the agar well diffusion method.
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Conclusion
Piperidine-4-one derivatives represent a highly versatile and promising class of compounds

with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models

of cancer, infectious diseases, inflammation, and neurodegeneration underscores their

potential for further development as therapeutic agents. The continued exploration of the

structure-activity relationships within this chemical class, coupled with a deeper understanding

of their molecular mechanisms of action, will undoubtedly pave the way for the discovery of

novel and more effective drugs to address a range of human diseases. This technical guide

serves as a foundational resource to aid researchers in this endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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